N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide
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Overview
Description
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is a complex organic compound that features a carbazole moiety linked to a pyrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide typically involves multiple steps. One common route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which can be synthesized through the Fischer indole synthesis using phenylhydrazine and cyclohexanone . The resulting tetrahydrocarbazole is then subjected to acylation reactions to introduce the oxo group at the 3-position . The final step involves coupling the modified carbazole with 2-pyrazinecarboxamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome and the stability of the compound .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The carbazole moiety can interact with various enzymes and receptors, modulating their activity . The pyrazinecarboxamide group can enhance the compound’s binding affinity and specificity . These interactions can lead to the modulation of biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives such as 1,2,3,4-tetrahydrocarbazole and 1-keto-1,2,3,4-tetrahydrocarbazole . These compounds share structural similarities but differ in their functional groups and overall properties.
Uniqueness
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is unique due to the presence of both carbazole and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler carbazole derivatives .
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c26-18(8-9-23-20(27)17-12-21-10-11-22-17)24-16-7-3-5-14-13-4-1-2-6-15(13)25-19(14)16/h1-2,4,6,10-12,16,25H,3,5,7-9H2,(H,23,27)(H,24,26) |
InChI Key |
WUVDVHJXFCZDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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